Mechanistic Differentiation: Unsurmountable vs. Competitive H2-Receptor Antagonism in Gastric Acid Secretion
Loxtidine exhibits a qualitatively different inhibitory mechanism compared to ranitidine and famotidine. In studies on histamine-stimulated acid secretion in the rat isolated gastric mucosa and perfused stomach preparations, ranitidine and famotidine functioned as competitive, fully surmountable antagonists, meaning their inhibitory effect could be completely reversed by increasing histamine concentration. In contrast, loxtidine's inhibition was unsurmountable at relatively low concentrations, indicating pseudo-irreversible binding to the H2-receptor that is not overcome by excess agonist [1][2].
| Evidence Dimension | Nature of H2-Receptor Antagonism |
|---|---|
| Target Compound Data | Unsurmountable (pseudo-irreversible) antagonism |
| Comparator Or Baseline | Ranitidine and Famotidine: Competitive, fully surmountable antagonism |
| Quantified Difference | Qualitative difference in inhibition curve: Loxtidine inhibition is not reversed by increasing histamine; Ranitidine/Famotidine inhibition is fully reversed. |
| Conditions | Rat isolated gastric mucosa preparation and perfused stomach preparation |
Why This Matters
This differentiates loxtidine for experiments requiring sustained receptor blockade that is not subject to agonist competition, such as studies of prolonged achlorhydria, hypergastrinemia, and associated carcinogenesis.
- [1] Brittain RT, Jack D, Reeves JJ, Stables R. Pharmacological basis for the induction of gastric carcinoid tumours in the rat by loxtidine, an insurmountable histamine H2-receptor blocking drug. Br J Pharmacol. 1985 Aug;85(4):843-7. View Source
- [2] Reeves JJ, Stables R. The antisecretory profile of action of the H2-receptor antagonists, famotidine, loxtidine, ranitidine and L-643,441 on the rat isolated gastric mucosa. Agents Actions. 1987 Feb;20(1-2):22-8. View Source
